Nadifloxacin-d9
Description
Nadifloxacin-d9 (OPC7251-d9) is a deuterium-labeled analog of Nadifloxacin, a topical fluoroquinolone antibiotic primarily used to treat acne vulgaris . With a purity of 99.06%, this compound is classified as a research chemical under Phase 1 clinical evaluation, indicating its experimental status for therapeutic applications . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, common targets for fluoroquinolones .
Properties
Molecular Formula |
C₁₉H₁₂D₉FN₂O₄ |
|---|---|
Molecular Weight |
369.43 |
Synonyms |
9-Fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid-d9; Jinofloxacin-d9; OPC-7251-d9; Acuatim-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Nadifloxacin-d9 belongs to the fluoroquinolone class, sharing structural and mechanistic similarities with other quinolones. Below is a comparative analysis with key analogues:
Table 1: Comparative Properties of this compound and Selected Fluoroquinolones
Key Findings:
- Deuterium Labeling: this compound and Ofloxacin-d3 exemplify deuterated fluoroquinolones designed to improve pharmacokinetics. However, this compound specifically targets dermatological applications, unlike systemic-use Ofloxacin-d3 .
- Spectrum of Activity: Non-deuterated compounds like Ciprofloxacin and Norfloxacin exhibit broader systemic efficacy but lack the localized action of this compound .
- Clinical Status: this compound remains in early-phase trials, whereas Norfloxacin and Ciprofloxacin are well-established therapies .
Physicochemical and Formulation Differences
Evidence from studies on non-deuterated Nadifloxacin formulations highlights critical variations in excipients and physicochemical properties between brand-name and generic creams, such as viscosity and crystallinity . For example:
- Viscosity : Generic Nadifloxacin creams (NFX-A, NFX-B, NFX-C) showed variable viscosity (15–25 Pa·s), impacting drug release kinetics .
- Excipient Interactions : Additives like emulsifiers in Nadifloxacin formulations can alter bioavailability, a factor that may also affect deuterated versions .
Pharmacodynamic and Resistance Profiles
- Mechanistic Overlap : Like Ciprofloxacin, this compound targets DNA gyrase but demonstrates higher lipophilicity, enhancing skin penetration .
- Stereochemical Considerations : Levonadifloxacin (the S-isomer of Nadifloxacin) exhibits superior antibacterial activity compared to the racemic mixture, suggesting stereochemistry as a critical factor for deuterated derivatives .
Preclinical and Clinical Data
- Toxicity: Non-deuterated fluoroquinolones like Ciprofloxacin carry warnings for tendonitis and CNS effects, but topical this compound may mitigate systemic toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
